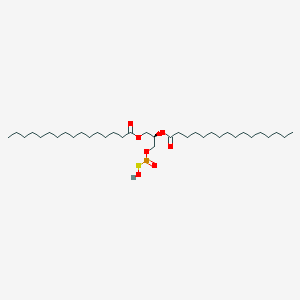
Thion-dppa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thion-dppa is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thionated derivative of diphenylphosphinic acid (dppa), which is a well-known compound with several applications in organic synthesis. Thion-dppa has been synthesized using different methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Thion-Thion-dppa has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. Thion-Thion-dppa has also been used in the synthesis of fluorescent probes, which have been studied for their applications in bioimaging and sensing. Moreover, thion-Thion-dppa has been studied for its potential applications in the treatment of cancer and other diseases.
Mechanism Of Action
Thion-Thion-dppa has been shown to act as a chelating ligand, which can form stable complexes with metal ions. The metal complexes of thion-Thion-dppa have been studied for their catalytic and biological activities. Thion-Thion-dppa has also been shown to be a fluorescent probe, which can selectively bind to certain biomolecules and emit fluorescence. The mechanism of action of thion-Thion-dppa in the treatment of cancer and other diseases is still under investigation.
Biochemical And Physiological Effects
Thion-Thion-dppa has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. Thion-Thion-dppa has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Moreover, thion-Thion-dppa has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
Thion-Thion-dppa has several advantages for lab experiments. It is easy to synthesize, and its metal complexes have been shown to have catalytic and biological activities. Thion-Thion-dppa has also been shown to be a fluorescent probe, which can be used for bioimaging and sensing. However, thion-Thion-dppa has some limitations for lab experiments. It is a toxic compound and requires caution while handling. Moreover, its mechanism of action in the treatment of cancer and other diseases is still under investigation.
Future Directions
Thion-Thion-dppa has several potential future directions in scientific research. It can be studied for its potential applications in the treatment of cancer and other diseases. Thion-Thion-dppa can also be used as a ligand in the synthesis of metal complexes, which can be studied for their catalytic and biological activities. Moreover, thion-Thion-dppa can be further studied for its fluorescent properties and potential applications in bioimaging and sensing.
Conclusion
Thion-Thion-dppa is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thionated derivative of Thion-dppa and can be synthesized using different methods. Thion-Thion-dppa has been shown to have several scientific research applications, including its use as a ligand in the synthesis of metal complexes and fluorescent probes. The mechanism of action of thion-Thion-dppa in the treatment of cancer and other diseases is still under investigation. Thion-Thion-dppa has several advantages for lab experiments, but it also has some limitations. Thion-Thion-dppa has several potential future directions in scientific research, and it can be further studied for its potential applications in various fields.
Synthesis Methods
Thion-Thion-dppa can be synthesized using different methods, including the reaction of Thion-dppa with sulfur or thionyl chloride, or by the reaction of Thion-dppa with phosphorus pentasulfide. The reaction of Thion-dppa with sulfur or thionyl chloride produces thion-Thion-dppa in moderate to high yields. However, this method requires the use of toxic and hazardous reagents such as thionyl chloride, which limits its applicability. The reaction of Thion-dppa with phosphorus pentasulfide is a more efficient and safer method for the synthesis of thion-Thion-dppa. This method produces thion-Thion-dppa in high yields and is easy to perform.
properties
CAS RN |
106249-23-4 |
|---|---|
Product Name |
Thion-dppa |
Molecular Formula |
C35H68O7PS+ |
Molecular Weight |
664 g/mol |
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/C35H67O7PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)40-31-33(32-41-43(38)44-39)42-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/p+1/t33-/m1/s1 |
InChI Key |
KWNSHHYCPJCAQJ-MGBGTMOVSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
synonyms |
1,2-dipalmitoyl glycero-3-thiophosphate thion-DPPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



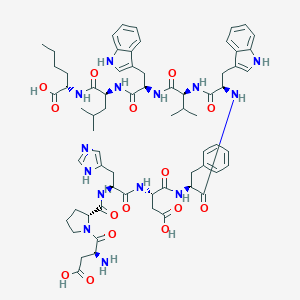


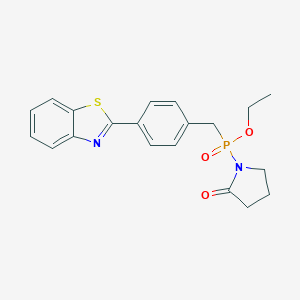
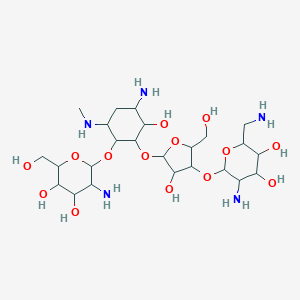
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
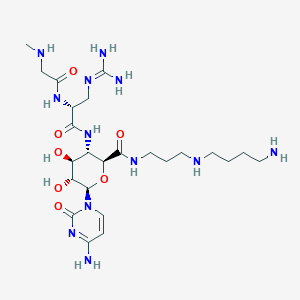

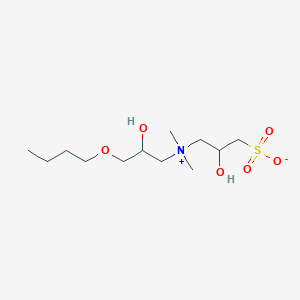
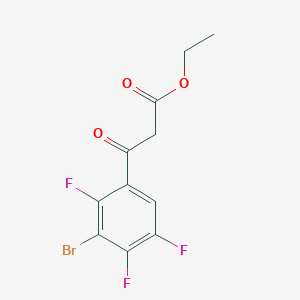
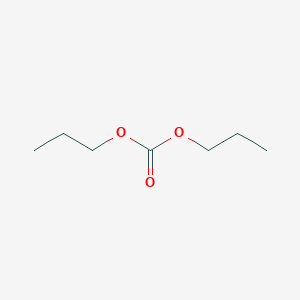
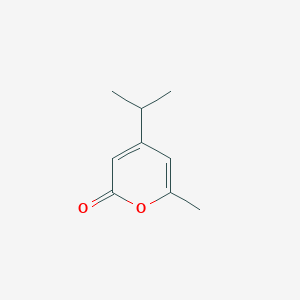
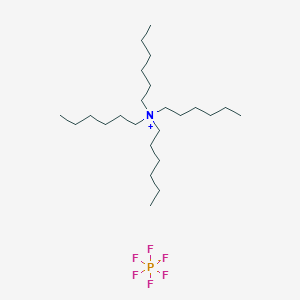
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)